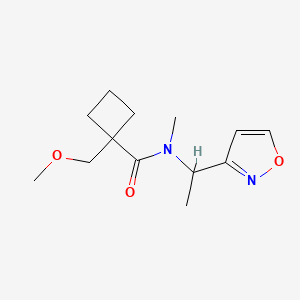
N-cyclopentyl-N-(2,5-dimethoxybenzyl)-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-cyclopentyl-N-(2,5-dimethoxybenzyl)-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide, also known as CPP-55, is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research. CPP-55 is a potent agonist of the cannabinoid receptor CB1, which is a G protein-coupled receptor that is primarily found in the central nervous system. In
Mechanism of Action
N-cyclopentyl-N-(2,5-dimethoxybenzyl)-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide is a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to a wide range of effects on the central nervous system. These effects include the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, appetite, and pain perception.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have analgesic effects, which may be due to its ability to activate the CB1 receptor and modulate pain perception. This compound has also been found to have anti-inflammatory effects, which may be due to its ability to modulate the immune response. Additionally, this compound has been found to have anti-convulsant effects, which may be due to its ability to modulate the activity of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-N-(2,5-dimethoxybenzyl)-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for studying the role of the endocannabinoid system in the central nervous system. Additionally, this compound has been extensively studied, which makes it a well-characterized compound for use in lab experiments. However, there are also limitations to the use of this compound in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of endogenous cannabinoids in the body. Additionally, this compound has been found to have potential toxic effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-cyclopentyl-N-(2,5-dimethoxybenzyl)-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide. One area of research is the potential therapeutic applications of this compound in the treatment of various neurological disorders. Another area of research is the development of novel compounds that target the endocannabinoid system, which may have potential therapeutic applications. Additionally, research on the potential toxic effects of this compound may help to inform the safe use of this compound in lab experiments.
Scientific Research Applications
N-cyclopentyl-N-(2,5-dimethoxybenzyl)-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of effects on the central nervous system, including analgesia, anti-inflammatory effects, and anti-convulsant effects. This compound has also been found to have potential therapeutic applications in the treatment of various neurological disorders, including multiple sclerosis, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
N-cyclopentyl-N-[(2,5-dimethoxyphenyl)methyl]-5-ethyl-4-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-5-18-14(2)20(23-22-18)21(25)24(16-8-6-7-9-16)13-15-12-17(26-3)10-11-19(15)27-4/h10-12,16H,5-9,13H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWMRHJONZCDDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)N(CC2=C(C=CC(=C2)OC)OC)C3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{2-[5-(1-ethyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B3923471.png)
![2-[(butylthio)methyl]-5-methyl-1H-benzimidazole](/img/structure/B3923479.png)

![3-({[3-(ethoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B3923504.png)

![ethyl {[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetate](/img/structure/B3923530.png)
![N-[1-(3-hydroxybenzyl)piperidin-4-yl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3923545.png)

![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3923552.png)


![ethyl 3-(3-methoxybenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B3923579.png)